L-threo-Ritalinic Acid

Description

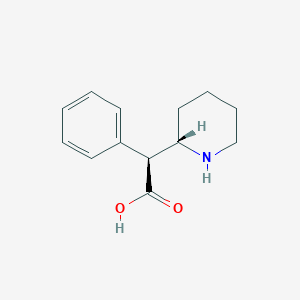

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGSNVSERUZOAK-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)[C@H](C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314194 | |

| Record name | L-threo-Ritalinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129389-68-0 | |

| Record name | L-threo-Ritalinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129389-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-threo-Ritalinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Characterization and Enantiomeric Relationships

Isomerism of Methylphenidate and Derived Ritalinic Acid

Methylphenidate is a chiral compound possessing two stereogenic centers, which gives rise to four distinct stereoisomers. wikipedia.orgtaylorandfrancis.com These isomers exist as two pairs of enantiomers: (d/l)-threo-methylphenidate and (d/l)-erythro-methylphenidate. taylorandfrancis.com The threo diastereomers are the therapeutically active components, with the d-threo-enantiomer being primarily responsible for the desired pharmacological effects. wikipedia.orgsynzeal.com

The primary metabolic pathway for methylphenidate is de-esterification, a hydrolysis reaction that converts the methyl ester group into a carboxylic acid. taylorandfrancis.comd-nb.info This process yields the corresponding isomers of ritalinic acid. ricardinis.pt Consequently, each stereoisomer of methylphenidate produces a stereochemically identical ritalinic acid metabolite; for instance, l-threo-methylphenidate is metabolized exclusively to l-threo-ritalinic acid, retaining the original configuration at both chiral centers. scbt.com

Enantiomeric Specificity of this compound within Metabolic Pathways

The metabolism of methylphenidate is highly enantioselective. taylorandfrancis.comd-nb.info The hydrolysis is catalyzed predominantly by the human carboxylesterase 1 (CES1) enzyme, located in the liver. d-nb.inforicardinis.pt Research has shown that the catalytic activity of CES1 is approximately six to seven times higher for l-threo-methylphenidate than for d-threo-methylphenidate. d-nb.info

This significant difference in metabolic rate results in the rapid and extensive conversion of l-threo-methylphenidate to this compound. d-nb.info As a result, plasma concentrations of the parent l-threo-methylphenidate are often low or undetectable, while its metabolite, this compound, is found in much higher concentrations. d-nb.infonih.gov In contrast, the d-threo-methylphenidate is cleared more slowly, leading to prolonged plasma concentrations of the active enantiomer and comparatively lower concentrations of its corresponding d-threo-ritalinic acid metabolite. wikipedia.orgnih.gov In studies, d-threo-ritalinic acid concentrations were, on average, 25-fold higher than the parent d-threo-methylphenidate concentrations, while this compound concentrations were found to be, on average, 315-fold higher than the parent l-threo-methylphenidate concentrations in subjects where both could be measured. d-nb.info

Structural Elucidation and Conformational Analysis of (±)-threo-Ritalinic Acid

The precise three-dimensional structure of threo-ritalinic acid has been investigated using various analytical techniques to understand its conformation in both solid and solution states. These studies have been conducted on the racemic mixture, (±)-threo-ritalinic acid. researchgate.netnih.gov

X-ray crystallography of colorless prisms of (±)-threo-ritalinic acid, obtained through hydrolysis of (±)-threo-methylphenidate, has provided definitive data on its solid-state structure. nih.govresearchgate.netsonar.ch The analysis revealed that the compound crystallizes in the P21/n space group. researchgate.netnih.gov In the solid state, the piperidine (B6355638) ring adopts a stable chair conformation. researchgate.net The crystal structure is further stabilized by intermolecular hydrogen bonds. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C13H17NO2 |

| Formula Weight | 219.28 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

Note: This table presents selected data based on typical crystallographic reports. Specific unit cell dimensions and refinement statistics are detailed in dedicated crystallographic studies. nih.gov

¹H NMR spectroscopy has been employed to determine the preferred conformation of (±)-threo-ritalinic acid in a solution state (D₂O). researchgate.netiucr.org The analysis of coupling constants (J values) from these studies provides insight into the dihedral angles between adjacent protons. The data revealed an antiperiplanar disposition of the hydrogen atoms on the carbon atoms of the (HOOC—)CH—CH(piperidine) group. researchgate.netnih.gov This conformation, observed in both the solid and solution states, indicates a consistent structural preference. nih.gov

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity and Coupling Constant (J in Hz) |

|---|---|---|

| Ph (aromatic) | 7.46-7.30 | m |

| H7 | 3.61 | d, J = 9.3 |

| H2 | 3.55 | ddm, J = 2.8, 9.3 |

| H6e | 3.47 | dm, J = 12.8 |

| H6a | 3.04 | td, J = 3.2, 12.8 |

Data sourced from Wyss et al., 2013. iucr.org Assignments H2, H6a, H6e, and H7 refer to protons on the piperidine and adjacent carbon.

The stability of the observed conformation is governed by a combination of intramolecular and intermolecular forces. In the crystalline solid state, intermolecular hydrogen bonds are a key stabilizing interaction. nih.gov

From an intramolecular perspective, the structure of (±)-threo-ritalinic acid is arranged to minimize steric hindrance and unfavorable electronic interactions. researchgate.net Specifically, the antiperiplanar arrangement of key atoms helps to avoid energetically unfavorable gauche⁺–gauche⁻ interactions. researchgate.netnih.gov This conformational preference for an "anti" arrangement is considered important for the activity of the parent threo-diastereoisomer. wikipedia.org

Metabolic Pathways and Enzymatic Mechanisms of L Threo Ritalinic Acid Formation

Hepatic De-esterification of Methylphenidate to Ritalinic Acid

The principal metabolic pathway for methylphenidate, regardless of its isomeric form, is extensive de-esterification to its corresponding carboxylic acid, α-phenyl-2-piperidine acetic acid, commonly known as ritalinic acid (RA). clinpgx.org This reaction involves the hydrolysis of the methyl ester group of the parent compound. oup.com This metabolic conversion is the predominant clearance pathway, with studies showing that 60-80% of an administered dose of methylphenidate is recovered in the urine as ritalinic acid within 48 hours. clinpgx.org The resulting ritalinic acid is considered pharmacologically inactive. taylorandfrancis.comunito.it

This biotransformation occurs primarily in the liver, which is the main site of first-pass metabolism for orally administered methylphenidate. taylorandfrancis.comnih.gov The extensive nature of this hepatic de-esterification contributes to the relatively low absolute oral bioavailability of methylphenidate's enantiomers. researchgate.net For the l-threo-enantiomer, in particular, bioavailability is exceptionally low, estimated at around 1-2% to 5%, indicating a very high degree of first-pass metabolism into l-threo-ritalinic acid. researchgate.netki.se

Role of Carboxylesterase 1 (CES1A1) in Stereoselective Metabolism of Methylphenidate

The enzymatic hydrolysis of methylphenidate to ritalinic acid is mediated almost exclusively by the human carboxylesterase 1 (CES1), also known as CES1A1. clinpgx.orgnih.gov This enzyme is a serine esterase located in the endoplasmic reticulum and is highly expressed in the human liver. ricardinis.ptnih.gov While other carboxylesterases exist, such as CES2, studies have confirmed that methylphenidate is metabolized solely by CES1. clinpgx.orgnih.gov

CES1A1 is the key enzyme responsible for the stereoselective, first-pass metabolism of methylphenidate. nih.gov Genetic variations in the CES1A1 gene can lead to dysfunctional or reduced enzyme activity, which in turn can significantly alter the pharmacokinetics of methylphenidate, leading to increased exposure to the parent drug and reduced formation of ritalinic acid. genesight.comnih.gov The central role of CES1A1 underscores its importance in the interindividual variability observed in methylphenidate metabolism. ki.serug.nl

Enantioselective Hydrolysis Preferences of Methylphenidate Isomers to Ritalinic Acid

The metabolism of methylphenidate by CES1A1 is highly enantioselective, showing a distinct preference for the l-threo-isomer over the d-threo-isomer. nih.govnih.gov Research has demonstrated that the catalytic activity of CES1 is approximately 6 to 7 times higher for l-threo-methylphenidate compared to d-threo-methylphenidate. d-nb.inforesearchgate.net This preferential hydrolysis means that l-threo-methylphenidate is eliminated much more rapidly than d-threo-methylphenidate. nih.gov

This stereoselective clearance results in significantly higher plasma concentrations of the pharmacologically active d-threo-methylphenidate. taylorandfrancis.com The catalytic efficiency (kcat/Km) of CES1A1, a measure of how efficiently an enzyme converts a substrate into a product, clearly illustrates this preference.

| Enantiomer | Catalytic Efficiency (kcat/Km) (mM⁻¹ min⁻¹) | Reference |

|---|---|---|

| l-threo-methylphenidate | 7.7 | nih.gov |

| d-threo-methylphenidate | 1.3 - 2.1 | nih.gov |

Identification of Minor Metabolites and Related Structures

While de-esterification to ritalinic acid is the primary metabolic route, accounting for the vast majority of methylphenidate clearance, minor alternative pathways also exist. These pathways involve oxidation of the parent molecule, leading to the formation of other metabolites which are subsequently converted to their own ritalinic acid analogues.

Pharmacokinetic and Biotransformation Research of L Threo Ritalinic Acid

Concentration Profiles in Diverse Biological Matrices (Plasma, Urine, Oral Fluid, Exhaled Breath)

The concentration of l-threo-ritalinic acid, along with its enantiomer d-threo-ritalinic acid, has been quantified in several biological matrices to understand the distribution and elimination of methylphenidate.

Plasma: Following oral administration of racemic dl-threo-methylphenidate, plasma concentrations of this compound are substantially higher than those of the parent compound, l-threo-methylphenidate. d-nb.info In a study involving healthy volunteers who received a single oral dose of dl-threo-methylphenidate, plasma concentrations of both d- and this compound were quantifiable in all post-dose samples. d-nb.info Specifically, this compound concentrations were found to be, on average, 315-fold higher than the l-threo-methylphenidate concentrations in subjects where both could be measured. d-nb.info

Urine: Urine is a primary route of elimination for ritalinic acid. Studies have shown that a significant portion of a methylphenidate dose is excreted in the urine as its metabolites. fda.gov Following oral administration of dl-threo-methylphenidate, higher levels of l-ritalinic acid are found in the urine in the initial hours compared to d-ritalinic acid. nih.gov Over a 48-hour period, approximately 40% of the administered dose is excreted as l-ritalinic acid. nih.gov

Oral Fluid: The concentration of ritalinic acid in oral fluid is considerably lower than in plasma. d-nb.infonih.gov In contrast to methylphenidate, which can be found in higher concentrations in oral fluid than in plasma, ritalinic acid concentrations are significantly lower in this matrix. d-nb.infochromsystems.com One study reported that dthis compound concentrations were higher in plasma than in oral fluid in all subjects, with a median plasma-to-oral-fluid ratio of 32. d-nb.info

Exhaled Breath: The presence of ritalinic acid in exhaled breath is minimal. In one study, dthis compound was detectable in only 1% of exhaled breath samples collected from healthy volunteers after a single oral dose of methylphenidate. d-nb.info This suggests that exhaled breath is not a significant matrix for the detection of this metabolite.

Interactive Data Table: Concentration of this compound in Biological Matrices

| Biological Matrix | Relative Concentration | Key Findings |

|---|---|---|

| Plasma | High | Concentrations are significantly higher than the parent compound, l-threo-methylphenidate. d-nb.info |

| Urine | High | A major route of elimination, with substantial amounts excreted within 48 hours. nih.govnih.gov |

| Oral Fluid | Low | Concentrations are markedly lower than in plasma. d-nb.infonih.gov |

| Exhaled Breath | Very Low | Generally undetectable, not a viable matrix for monitoring. d-nb.info |

Enantioselective Pharmacokinetics and Inter-individual Variability in Metabolite Exposure

The metabolism of methylphenidate to ritalinic acid is highly enantioselective, meaning the two enantiomers, d- and l-methylphenidate (B1246959), are metabolized at different rates. d-nb.infonih.gov The enzyme primarily responsible for this conversion is carboxylesterase 1 (CES1). d-nb.infofda.gov CES1 exhibits a 6- to 7-fold higher catalytic activity for l-threo-methylphenidate compared to d-threo-methylphenidate. d-nb.info This preferential and rapid metabolism of the l-enantiomer (B50610) leads to the observed high plasma concentrations of this compound. nih.govnih.gov

Significant inter-individual variability exists in the plasma concentrations of methylphenidate and its metabolites following administration of similar doses. ki.seadhd-viking.com This variability can be attributed, in part, to differences in the activity of the CES1 enzyme among individuals. d-nb.info For instance, individuals with lower CES1 activity may exhibit higher plasma concentrations of l-threo-methylphenidate and a lower ratio of this compound to l-threo-methylphenidate. researchgate.net

One study highlighted a female subject who displayed a biphasic concentration-time profile for l-threo-methylphenidate and had the highest exposure to d-threo-methylphenidate among the participants. nih.gov This subject also had the lowest ratio of the area under the curve (AUC) for d-threo-ritalinic acid to d-threo-methylphenidate, suggesting a potentially lower CES1 activity. researchgate.net Such variations underscore the importance of considering enantioselective metabolism when interpreting methylphenidate pharmacokinetic data. nih.gov

Comparative Pharmacokinetic Analysis with Methylphenidate Enantiomers

A comparative analysis of the pharmacokinetics of this compound and the methylphenidate enantiomers reveals significant differences. Following oral administration of racemic methylphenidate, the plasma concentrations of d-threo-methylphenidate are much higher than those of the l-isomer. nih.gov Conversely, the plasma concentrations of this compound are higher than those of d-threo-ritalinic acid in the initial hours after administration. nih.gov

The half-life of ritalinic acid is approximately 3-4 hours, which is longer than the half-life of methylphenidate (around 2-3 hours). fda.govwikipedia.org This results in the accumulation of ritalinic acid in the plasma to a greater extent than the parent drug. adhd-viking.com Studies have shown that d-threo-ritalinic acid concentrations are, on average, 25-fold higher than the corresponding d-threo-methylphenidate concentrations. researchgate.netnih.gov Similarly, this compound concentrations are markedly higher than l-threo-methylphenidate concentrations. d-nb.info

Interactive Data Table: Pharmacokinetic Comparison

| Compound | Relative Plasma Concentration (Oral Dose) | Half-life |

|---|---|---|

| d-threo-Methylphenidate | Higher than l-threo-methylphenidate nih.gov | ~2-3 hours wikipedia.org |

| l-threo-Methylphenidate | Lower than d-threo-methylphenidate nih.gov | ~2-3 hours wikipedia.org |

| d-threo-Ritalinic Acid | ~25x higher than d-threo-methylphenidate researchgate.netnih.gov | ~3-4 hours fda.gov |

| This compound | ~315x higher than l-threo-methylphenidate d-nb.info | ~3-4 hours fda.gov |

Excretion Patterns and Elimination Pathways of Ritalinic Acid Isomers

The primary route of elimination for ritalinic acid isomers is through renal excretion in the urine. fda.govwikipedia.org After oral administration of methylphenidate, a large percentage of the dose, ranging from 78% to 97%, is excreted in the urine as metabolites within 48 to 96 hours. fda.gov Ritalinic acid is the main metabolite found in urine, accounting for 60% to 86% of the excreted dose. fda.gov

The excretion of ritalinic acid isomers is also stereoselective, particularly in the early hours following oral administration. nih.gov In the first 2 hours after an oral dose of racemic methylphenidate, there are higher levels of l-ritalinic acid in the urine compared to d-ritalinic acid. nih.gov However, over a 48-hour period, similar amounts of both d- and l-ritalinic acid are excreted, with approximately 37% of the dose excreted as d-ritalinic acid and 40% as l-ritalinic acid. nih.gov Less than 1% of the parent methylphenidate is excreted unchanged in the urine. fda.govwikipedia.org

Bioavailability Implications of Methylphenidate's Presystemic Metabolic Conversion

The extensive presystemic metabolism, or first-pass metabolism, of methylphenidate to ritalinic acid has significant implications for the bioavailability of the methylphenidate enantiomers. fda.govadhd-viking.com This is particularly true for l-threo-methylphenidate. The absolute oral bioavailability of d-threo-methylphenidate is approximately 22% to 23%, while the absolute oral bioavailability of l-threo-methylphenidate is much lower, at around 5% or less. fda.govnih.govresearchgate.net

This marked difference in bioavailability is a direct result of the enantioselective presystemic metabolism, where l-threo-methylphenidate is preferentially and rapidly converted to this compound by CES1 in the gut and/or liver before it can reach systemic circulation. nih.govnih.govadhd-viking.com This extensive first-pass metabolism of the l-enantiomer is the primary reason for the profound distortion in the d/l ratio of methylphenidate observed in plasma after oral administration. nih.gov The bioavailability of methylphenidate can also be influenced by factors that affect presystemic metabolism, with some studies suggesting that saturation of this metabolic pathway at higher doses could lead to increased bioavailability. ki.se

Synthetic Methodologies and Precursor Development for L Threo Ritalinic Acid

Chemical Synthesis Approaches for Ritalinic Acid via Methylphenidate Hydrolysis

The most direct synthetic route to ritalinic acid involves the hydrolysis of the ester group of methylphenidate. nih.gov This process can be achieved through both acidic and basic conditions. In a laboratory setting, this conversion is typically accomplished by heating methylphenidate in the presence of a strong acid, such as hydrochloric acid, or a strong base, like sodium hydroxide. The reaction effectively cleaves the methyl ester, yielding the corresponding carboxylic acid, ritalinic acid.

In an industrial context, a novel process has been developed for the preparation of (d,l)-threo-ritalinic acid from a mixture of (2RS)-2-phenyl-2-[(2SR)-piperidin-2-yl]acetamide and (2RS)-2-phenyl-2-[(2RS)-piperidin-2-yl]acetamide. This method utilizes an inorganic base in an alcohol solvent, providing high yield and purity with a short process cycle time. Following the reaction, pH adjustment with a strong acid, such as hydrochloric acid, facilitates the precipitation of the pure (d,l)-threo-ritalinic acid.

| Parameter | Description |

| Starting Material | Methylphenidate or its amide precursors |

| Reaction Type | Hydrolysis |

| Reagents | Strong acids (e.g., HCl) or strong bases (e.g., NaOH) |

| Product | Ritalinic Acid |

Enantioselective Synthesis and Chiral Resolution Techniques

Ritalinic acid possesses two chiral centers, leading to four possible stereoisomers. The threo pair of enantiomers is of particular pharmacological interest. Achieving optically pure forms, especially L-threo-ritalinic acid, requires specialized enantioselective synthesis or chiral resolution techniques.

Diastereomeric Salt Formation using Chiral Carboxylic Acids

A well-established method for separating the enantiomers of a racemic mixture of ritalinic acid is through diastereomeric salt formation. This technique involves reacting the racemic ritalinic acid with a single enantiomer of a chiral resolving agent, typically a chiral carboxylic acid.

An improved process for the resolution of dthis compound has been developed using a chiral carboxylic acid to produce optically pure d-threo-ritalinic acid hydrochloride and this compound hydrochloride. nih.gov This process involves dissolving dthis compound in a solvent mixture, such as methanol (B129727) and water, and adding a solution of a chiral tartaric acid ester, for instance, (+)-dibenzoyl-D-tartaric acid. nih.gov The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer can then be recovered from the separated diastereomeric salt by treatment with a base to neutralize the resolving agent, followed by acidification to precipitate the optically pure ritalinic acid enantiomer. nih.gov

| Step | Description |

| 1 | Dissolution of racemic dthis compound. |

| 2 | Addition of a chiral resolving agent (e.g., (+)-dibenzoyl-D-tartaric acid). |

| 3 | Formation of diastereomeric salts with different solubilities. |

| 4 | Separation of diastereomers via fractional crystallization. |

| 5 | Liberation of the desired enantiomer from the purified diastereomeric salt. |

Enzymatic Hydrolysis Strategies for Enantiomeric Separation

The biological metabolism of methylphenidate itself presents a potential strategy for enantiomeric separation through enzymatic hydrolysis. The hydrolysis of methylphenidate to ritalinic acid is catalyzed by the enzyme carboxylesterase 1 (CES1), which is predominantly found in the liver. wikipedia.org Research has shown that CES1 exhibits enantioselectivity, preferentially hydrolyzing l-methylphenidate (B1246959) over d-methylphenidate. oup.com

Interestingly, hydrolysis of methylphenidate in human plasma demonstrates the opposite enantioselectivity, with a preference for the d-enantiomer. oup.com This differential enzymatic activity in various biological environments could theoretically be harnessed for the preparative separation of ritalinic acid enantiomers. By selecting the appropriate enzyme or biological system, it is possible to selectively hydrolyze one enantiomer of methylphenidate, leaving the other unreacted, thus facilitating the separation of the resulting ritalinic acid enantiomer.

| Enzyme/System | Preferred Substrate | Product Enriched In |

| Carboxylesterase 1 (CES1) (Liver) | l-methylphenidate | l-ritalinic acid |

| Human Plasma Esterases | d-methylphenidate | d-ritalinic acid |

Role of Ritalinic Acid as an Intermediate in Pharmaceutical Synthesis (e.g., Methylphenidate and Analogues)

Ritalinic acid is a valuable intermediate in the synthesis of methylphenidate and its structural analogues. nih.gov The carboxylic acid functionality of ritalinic acid can be esterified to produce a variety of phenidate-based compounds. For example, the esterification of d-threo-ritalinic acid with methanol and hydrochloric acid yields d-threo-methylphenidate, a well-known central nervous system stimulant. nih.gov

Furthermore, by employing different alcohols in the esterification reaction, a range of methylphenidate analogues can be synthesized. For instance, the use of ethanol (B145695) or isopropanol (B130326) leads to the formation of ethylphenidate and isopropylphenidate, respectively. wikipedia.org This versatility makes ritalinic acid a key building block for creating libraries of phenidate derivatives for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

Preparation of this compound Derivatives for Research Applications

To investigate the biological targets and mechanisms of action of methylphenidate and related compounds, researchers often require specialized molecular tools, such as fluorescently labeled analogues. This compound serves as a crucial starting material for the synthesis of these probes.

Synthesis of Fluorescently Labeled Analogues for Binding Assays

The synthesis of fluorescently labeled methylphenidate analogues for use in fluorescence resonance energy transfer (FRET)-based binding assays has been reported. nih.gov A common strategy involves first protecting the secondary amine of (D,L)-threo-ritalinic acid with a tert-butyloxycarbonyl (Boc) group to yield N-Boc-(D,L)-threo-ritalinic acid. nih.gov This key intermediate can then undergo esterification under Mitsunobu reaction conditions with a linker molecule that possesses a terminal functional group suitable for fluorophore conjugation, such as N-Boc-4-aminobutanol. nih.gov

Advanced Analytical Techniques for L Threo Ritalinic Acid Research

Chiral Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enantiomeric Quantification

Chiral Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the enantioselective determination of ritalinic acid. This powerful technique allows for the separation and individual quantification of the d- and l-enantiomers in various biological matrices. Research has led to the development of validated, accurate, and sensitive LC-MS/MS methods for this purpose. nih.govduke.edunih.gov

Methodologies often involve automated sample preparation, which includes protein precipitation followed by solid-phase extraction, to ensure clean samples and reproducible results. duke.edunih.gov The chromatographic separation is achieved using specialized chiral columns, such as those based on vancomycin, which facilitate the resolution of the enantiomers. nih.gov The analytes are then detected by a tandem mass spectrometer, typically operating in positive electrospray ionization mode with multiple reaction monitoring for high specificity and sensitivity. nih.gov

Validation studies for these methods have demonstrated excellent performance across various biological samples. For instance, a method developed for quantifying ritalinic acid enantiomers in whole blood was linear across a range of 0.5 to 500 ng/g. nih.gov This particular method showed high accuracy (89% to 94%) and precision, with coefficients of variation at 15% or less for concentrations above the limit of quantification. nih.gov Another validated method for blood analysis reported a linear range of 0.5-500 ng/mL for ritalinic acid. researchgate.net

| Parameter | Blood (Method 1) nih.gov | Blood (Method 2) researchgate.net |

| Technique | LC-MS/MS | LC-MS/MS |

| Linear Range | 0.5 - 500 ng/g | 0.5 - 500 ng/mL |

| Accuracy | 89 - 94% | -4.8 to -12.7% (Bias) |

| Precision (CV%) | ≤ 15% | ≤ 12.5% |

| Limit of Detection (LOD) | Not Specified | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/g | 0.5 ng/mL |

Supercritical Fluid Chromatography (SFC) for Chiral Separation of Ritalinic Acid Isomers

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to traditional liquid chromatography for the chiral separation of ritalinic acid isomers. selvita.comchromatographyonline.com This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, which offers benefits such as lower viscosity and higher diffusivity compared to liquid mobile phases. chromatographyonline.comifrti.org These properties allow for faster separations and reduced consumption of toxic organic solvents. chromatographyonline.com

SFC is particularly well-suited for analyzing chiral compounds like ritalinic acid. nih.govresearchgate.net A validated SFC method has been successfully developed to separate and quantify the enantiomers of ritalinic acid, along with its parent compounds, in postmortem blood. nih.govresearchgate.net This method demonstrated a wide linear range for ritalinic acid enantiomers, from 10 to 1000 ng/mL. nih.govresearchgate.net The validation results highlighted the method's robustness, with bias ranging from -8.6% to 0.8% and precision within 15.4% for all analyzed compounds. nih.gov This represents the first known method to separate and quantify the enantiomers of methylphenidate, ethylphenidate, and ritalinic acid using SFC and solid-phase extraction. nih.gov

| Parameter | L-RA ifrti.org | D-RA ifrti.org |

| Technique | SFC-MS | SFC-MS |

| Matrix | Blood | Blood |

| Linear Range (R² > 0.99) | 10 - 1000 ng/mL | 10 - 1000 ng/mL |

| Bias (%) | -6.8 | -4.7 |

| Within-Run Precision (CV%) | 12.0 | 12.5 |

| Between-Run Precision (CV%) | 9.8 | 11.6 |

Application of Stable Isotope Labeled L-threo-Ritalinic Acid in Metabolomics and Pharmacokinetics

Stable isotope-labeled versions of this compound are indispensable tools in modern bioanalytical research, significantly advancing the fields of metabolomics and pharmacokinetics.

Stable Isotope-Resolved Metabolomics (SIRM) for Pathway Elucidation

Stable Isotope-Resolved Metabolomics (SIRM) is a sophisticated approach that uses compounds labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) to trace the metabolic fate of molecules within a biological system. nih.govnih.gov By introducing a labeled precursor, researchers can track the incorporation of the isotope into various downstream metabolites, thereby mapping active metabolic pathways. nih.govscripps.edu

While specific studies detailing the use of SIRM to elucidate the metabolic pathways of this compound are not prevalent, the principles of the technique are directly applicable. An untargeted metabolomics approach combined with stable isotope tracing would allow for the global mapping of how this compound is processed, potentially identifying previously unknown biotransformation products. scripps.edumonash.edu This methodology facilitates the biochemical analysis of known pathways and can rapidly identify unexplored areas of metabolism. nih.gov

Utilization as Internal Standards for Enhanced Quantitative Accuracy and Reproducibility in Mass Spectrometry

The most widespread application of stable isotope-labeled ritalinic acid is its use as an internal standard in mass spectrometry-based quantification. cerilliant.com Deuterated analogs, such as (±)-threo-ritalinic acid-d₁₀, are commonly used. nih.govoup.com These internal standards are chemically identical to the analyte but have a higher mass due to the presence of deuterium atoms. cerilliant.com

When added to a biological sample at a known concentration before sample processing, the internal standard experiences the same variations in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response as the non-labeled analyte. nih.govnih.gov By calculating the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to significantly improved accuracy and reproducibility of the quantitative results. nih.govnih.gov The synthesis and use of compounds like ±-threo-ritalinic acid-d₁₀ HCl have been pivotal in developing robust and reliable bioanalytical methods. cerilliant.com

Method Validation for Bioanalytical Quantification in Research Samples (e.g., Blood, Plasma, Urine, Oral Fluid)

Rigorous method validation is essential to ensure that any bioanalytical method for quantifying this compound is reliable and fit for its intended purpose. Validation is performed across a variety of biological matrices relevant to clinical and forensic research.

Blood and Plasma : Methods using LC-MS/MS and SFC have been thoroughly validated in blood. nih.govnih.gov For instance, an LC-MS/MS method for whole blood demonstrated a linearity of 0.5-500 ng/g, accuracy of 89-94%, and precision (CV) of ≤15%. nih.gov In plasma, calibration for ritalinic acid has been shown to be linear within a range of 10-1500 ng/mL. nih.gov

Urine : Urine is a key matrix for monitoring compliance. A rapid LC-MS/MS assay for ritalinic acid in urine showed linearity over a concentration range of 5-5000 µg/L, with a limit of quantitation set at 100 µg/L and excellent intra- and inter-day precision (<8% CV). nih.gov

Oral Fluid : As a non-invasive alternative, oral fluid is increasingly used for analysis. nih.gov A "dilute-and-shoot" LC-MS/MS method was validated for oral fluid, with a linear range of 0.25-125 ng/mL for ritalinic acid. nih.gov This method reported a limit of detection (LOD) of 0.2 ng/mL and a limit of quantification (LOQ) of 0.5 ng/mL, with bias and imprecision values not exceeding ±12%. nih.gov

The comprehensive validation data across these matrices underscores the reliability of advanced analytical techniques for this compound research.

| Matrix | Technique | Linear Range | LOQ | Accuracy/Bias (%) | Precision (CV%) |

| Blood | LC-MS/MS nih.gov | 0.5 - 500 ng/g | 0.5 ng/g | 89 - 94 | ≤ 15 |

| Blood | SFC-MS nih.gov | 10 - 1000 ng/mL | 10 ng/mL | -8.6 to 0.8 | ≤ 15.4 |

| Plasma | LC-MS/MS nih.gov | 10 - 1500 ng/mL | 10 ng/mL | Not Specified | Not Specified |

| Oral Fluid | LC-MS/MS nih.govnih.gov | 0.25 - 125 ng/mL | 0.5 ng/mL | ≤ ±12 | ≤ ±12 |

| Urine | LC-MS/MS nih.gov | 5 - 5000 µg/L | 100 µg/L | ≤ ±20 | < 8 |

| Serum | HPLC nih.gov | > 50 µg/L | 50 µg/L | > 73% (Recovery) | < 12 |

Considerations for Forensic and Clinical Pharmacological Research Applications

The application of these advanced analytical techniques has significant implications for both forensic and clinical research.

In a forensic context, the ability to separate and quantify ritalinic acid enantiomers is crucial. researchgate.net Forensic toxicology laboratories utilize these methods to analyze antemortem and postmortem samples to investigate substance abuse, misuse, or poisoning. nih.govacademyjournals.net Research on postmortem samples has found that ritalinic acid can be present at concentrations 10 to 20 times higher than its parent compound, with roughly equal amounts of the d- and l-forms. duke.edunih.gov Such data is vital for interpreting toxicological findings. The development of specialized forensic kits for detecting methylphenidate and ritalinic acid highlights the importance of this analysis in legal investigations. academyjournals.net

In clinical pharmacology, these methods are applied to pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of methylphenidate. nih.govnih.gov Monitoring the parent drug and its primary metabolite, ritalinic acid, is considered essential for ensuring patient compliance with treatment regimens. nih.gov The analysis of non-invasive samples like oral fluid is particularly valuable for monitoring pediatric patients. nih.gov Furthermore, understanding the stereoselective metabolism—the differential processing of d- and l-enantiomers—is critical, as the less active l-threo-enantiomer can contribute to total plasma concentrations, potentially affecting the interpretation of therapeutic drug monitoring results. nih.gov

Biological and Preclinical Research Pertaining to L Threo Ritalinic Acid

Investigation of Metabolic Enzyme Activity and Genetic Polymorphisms (e.g., Carboxylesterase 1)

The metabolism of methylphenidate to l-threo-ritalinic acid is predominantly mediated by the enzyme carboxylesterase 1 (CES1). nih.govclinpgx.org CES1, primarily located in the liver, is responsible for the hydrolysis of the methyl ester of methylphenidate, a process that is highly stereoselective. nih.govricardinis.pt The enzyme exhibits a significantly higher catalytic efficiency for the l-threo-enantiomer of methylphenidate compared to the d-threo-enantiomer. nih.gov This enzymatic preference leads to a more rapid clearance of l-threo-methylphenidate from the body. nih.gov

Genetic polymorphisms in the CES1 gene can have a substantial impact on the metabolism of methylphenidate and consequently on the formation of this compound. ricardinis.ptnih.gov One of the most studied variants is the G143E polymorphism (rs71647871), which results in a glycine (B1666218) to glutamic acid substitution in the enzyme. nih.govnih.gov This variant has been shown to significantly decrease CES1 enzyme activity. nih.gov Individuals carrying the 143E allele exhibit reduced clearance of methylphenidate, leading to higher plasma concentrations of the parent drug. nih.govtaylorandfrancis.com For instance, one study found that carriers of the G143E variant required lower doses of methylphenidate to achieve a therapeutic response, suggesting a decreased metabolic conversion to the inactive ritalinic acid. clinpgx.orgtaylorandfrancis.com Another study reported a 149% increase in the area under the curve (AUC) for d-methylphenidate in carriers of the 143E allele compared to controls. clinpgx.org

Variations in the copy number of the CES1 gene have also been investigated, although the findings are more complex. nih.gov Surprisingly, one study found that individuals with four copies of the CES1 gene had increased AUC of d-methylphenidate, indicating decreased CES1 activity, a finding that contradicts the expectation that more gene copies would lead to increased enzyme activity. nih.gov These genetic factors contribute to the significant interindividual variability observed in methylphenidate pharmacokinetics. d-nb.info

Table 1: Impact of CES1 Genetic Polymorphisms on Methylphenidate Pharmacokinetics

| Genetic Variant | Effect on CES1 Activity | Impact on Methylphenidate Plasma Concentration | Reference |

|---|---|---|---|

| G143E (rs71647871) | Decreased | Increased | clinpgx.orgnih.govtaylorandfrancis.com |

| Homozygous Duplication (Four Copies) | Unexpectedly Decreased | Increased | nih.gov |

In Vitro and In Vivo Hydrolysis Studies of Methylphenidate Enantiomers to Ritalinic Acid

Both in vitro and in vivo studies have consistently demonstrated the stereoselective hydrolysis of methylphenidate enantiomers to their corresponding ritalinic acid metabolites. In vitro experiments using purified human liver carboxylesterases have confirmed that CES1A1 is the primary enzyme responsible for this metabolic step. nih.gov These studies have shown that CES1A1 has a much greater catalytic efficiency for l-methylphenidate (B1246959) than for d-methylphenidate. nih.gov Specifically, the kcat/Km for l-methylphenidate has been reported to be approximately 7.7 mM⁻¹ min⁻¹, while for d-methylphenidate it is in the range of 1.3-2.1 mM⁻¹ min⁻¹. nih.gov Other carboxylesterases, such as CES2 and CES3, have shown no catalytic activity towards either methylphenidate enantiomer. nih.gov

In vivo studies in humans corroborate these in vitro findings. Following oral administration of racemic methylphenidate, the l-enantiomer (B50610) is eliminated much more rapidly than the d-enantiomer. nih.gov This rapid clearance of l-methylphenidate is due to extensive first-pass metabolism in the liver, where it is quickly hydrolyzed to this compound. nih.govwikipedia.org As a result, the plasma concentrations of d-methylphenidate, the pharmacologically active enantiomer, are significantly higher than those of l-methylphenidate. taylorandfrancis.com Urinary excretion studies have shown that after oral administration, the amount of d-methylphenidate in the urine is about 10-fold greater than that of the l-enantiomer. nih.gov Conversely, the urine contains higher levels of l-ritalinic acid compared to d-ritalinic acid in the initial hours after oral dosing. nih.gov

Table 2: Catalytic Efficiency of Human Carboxylesterase CES1A1 for Methylphenidate Enantiomers

| Enantiomer | kcat/Km (mM⁻¹ min⁻¹) | Reference |

|---|---|---|

| l-threo-methylphenidate | 7.7 | nih.gov |

| d-threo-methylphenidate | 1.3-2.1 | nih.gov |

Research on Drug Mechanism Verification through Metabolite Tracking in Animal Models

While direct "metabolite tracking" studies to verify the drug mechanism of methylphenidate are not extensively detailed in the provided search results, the principles of such research can be inferred from pharmacokinetic studies in animal models. By measuring the concentrations of methylphenidate and its metabolites, including this compound, in various biological samples over time, researchers can understand the absorption, distribution, metabolism, and excretion (ADME) of the drug.

For instance, pharmacokinetic studies in rats and monkeys have been conducted to understand the bioavailability and clearance of methylphenidate. researchgate.net In these studies, plasma levels of both methylphenidate and ritalinic acid are measured. researchgate.net The rapid appearance and high concentration of this compound relative to l-threo-methylphenidate in these models would confirm the extensive and rapid stereoselective metabolism of the l-enantiomer. This data is crucial for establishing that the pharmacological effects of racemic methylphenidate are primarily due to the d-enantiomer, as the l-enantiomer is quickly converted to its inactive metabolite.

Role in Understanding Methylphenidate's Disposition and Clearance in Various Species

The formation of this compound is a key factor in understanding the disposition and clearance of methylphenidate, and this metabolic pathway exhibits species-specific differences. Studies in humans, rats, and monkeys have revealed variations in the bioavailability and clearance rates of methylphenidate. researchgate.net

In humans, the oral bioavailability of the d-enantiomer is around 22%, while that of the l-enantiomer is only about 5%, highlighting the significant first-pass metabolism of the l-isomer to this compound. wikipedia.org The clearance of methylphenidate in humans is high and variable. researchgate.net Ritalinic acid plasma levels in humans can be 50 to 100 times greater than those of methylphenidate, underscoring its role as the major metabolite. researchgate.net

In contrast, studies in rats and monkeys have shown even lower absolute bioavailability of methylphenidate, with values of 0.19 in the rat and 0.22 in the monkey. researchgate.net This suggests a more substantial presystemic elimination in these species compared to humans. researchgate.net The metabolism of methylphenidate is also faster in rats than in humans. nih.gov These species differences in metabolism, which are reflected in the rate and extent of this compound formation, are critical considerations when extrapolating preclinical animal data to human clinical scenarios. researchgate.net

Ethnic differences in methylphenidate pharmacokinetics have also been observed. One study comparing Japanese and Caucasian subjects found that plasma concentrations of d-methylphenidate were higher in the Japanese population at early time points, which was attributed to differences in body weight and distribution volume. researchgate.net While this particular study focused on the d-enantiomer, such population-specific pharmacokinetic differences could also influence the metabolism of the l-enantiomer and the formation of this compound.

Translational and Clinical Research Perspectives on L Threo Ritalinic Acid

Metabolite Monitoring in Clinical Studies of Methylphenidate Pharmacokinetics

In clinical pharmacokinetic studies, the monitoring of metabolites is essential for a comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion. For methylphenidate, this involves the enantioselective analysis of both the parent drug and its primary metabolite, ritalinic acid, in biological matrices like plasma. nih.govd-nb.info

A study involving healthy volunteers who received a single oral dose of racemic dl-threo-methylphenidate demonstrated the rapid and extensive metabolism of the l-threo-enantiomer. d-nb.info While the more pharmacologically active d-threo-methylphenidate was detectable in all subjects for at least 15 hours, l-threo-methylphenidate was only measurable in five of the twelve subjects, typically at low concentrations. nih.govd-nb.info

Conversely, the plasma concentrations of the corresponding metabolites were significantly higher than the parent compounds. Specifically, l-threo-ritalinic acid concentrations were found to be substantially higher than l-threo-methylphenidate concentrations in the subjects where both could be measured. d-nb.info This highlights the rapid de-esterification of l-threo-methylphenidate by the carboxylesterase 1 (CES1) enzyme, for which it has a higher affinity compared to the d-threo-enantiomer. clinpgx.orgd-nb.info

The following table summarizes findings from a pharmacokinetic study, illustrating the disparity between the plasma concentrations of l-threo-methylphenidate and its metabolite, this compound.

| Parameter | Value |

|---|---|

| Number of Subjects with Measurable l-threo-Methylphenidate | 5 out of 12 |

| Average Fold Increase (Metabolite vs. Parent Drug) | 315-fold |

| Range of Fold Increase (Metabolite vs. Parent Drug) | 5 to 1614-fold |

Research on Individual Variability in Methylphenidate Metabolism and its Clinical Relevance

Research has revealed substantial interindividual variability in the metabolism of methylphenidate to ritalinic acid. nih.govd-nb.info This variability is particularly pronounced in the metabolic pathways of the separate enantiomers. The enzyme primarily responsible for this metabolism, carboxylesterase 1 (CES1), exhibits genetic variability that can lead to significant differences in enzyme activity among individuals. taylorandfrancis.comclinpgx.org

Pharmacokinetic studies quantify this variability by comparing the concentrations of the metabolite to the parent drug. For the l-threo enantiomer, the ratio of this compound to l-threo-methylphenidate can vary dramatically between subjects. d-nb.info One study documented that the concentration of this compound was, on average, 315 times higher than its parent compound, with a range spanning from 5-fold to over 1600-fold. d-nb.info This vast range points to profound differences in how individuals metabolize l-threo-methylphenidate.

Similarly, significant variability exists for the d-enantiomer. The table below shows the observed range of concentration ratios for d-threo-ritalinic acid to its parent compound, d-threo-methylphenidate, in a clinical study.

| Parameter | Value |

|---|---|

| Average Fold Increase (Metabolite vs. Parent Drug) | 25-fold |

| Range of Fold Increase (Metabolite vs. Parent Drug) | 6 to 126-fold |

This clinically relevant variability, influenced by factors such as genetics, can affect both the efficacy and side-effect profile of the medication, highlighting the potential utility of metabolic phenotyping in personalizing treatment. researchgate.net

Assessment in Pharmacoepidemiological Studies Related to Methylphenidate Exposure

In pharmacoepidemiological studies, which examine the use and effects of drugs in large populations, biomarkers of exposure are invaluable. The quantification of metabolites like this compound in biological fluids can serve as a reliable method to monitor compliance and assess population-level exposure to methylphenidate. wikipedia.org Since ritalinic acid is the main metabolite, its presence in urine or plasma confirms that the individual has ingested and metabolized the parent drug. wikipedia.orgdrugbank.com

Emerging Research Areas and Methodological Advancements

Exploration of Novel Metabolic Pathways and Unidentified Metabolite Identification

While the primary metabolic pathway of methylphenidate to ritalinic acid via de-esterification by carboxylesterase 1 (CES1) is well-established, research continues to explore minor and novel metabolic routes. tdl.org The de-esterification process heavily favors the l-isomer of methylphenidate. tdl.org Beyond this primary pathway, microsomal oxidation and aromatic hydroxylation lead to the formation of other metabolites, such as 6-oxo-methylphenidate and p-hydroxy-methylphenidate. tdl.org These can be further metabolized to their corresponding ritalinic acid derivatives, like p-hydroxy-ritalinic acid, which can also be glucuronidated. tdl.org

A notable area of investigation is the formation of ethylphenidate when methylphenidate is co-ingested with ethanol (B145695). nih.gov This transesterification reaction, also mediated by CES1, produces a pharmacologically active metabolite. While the primary focus has been on ethylphenidate itself, the potential for its subsequent metabolism to an ethyl-analogue of ritalinic acid represents an area for future research. The identification of such novel metabolites is critical for a comprehensive understanding of methylphenidate's metabolic fate and for interpreting toxicological findings.

Development of Improved Enantioselective Analytical Assays for Enhanced Sensitivity and Specificity

The development of robust and sensitive analytical methods is paramount for accurately quantifying the enantiomers of ritalinic acid in biological matrices. Given that the pharmacological activity of methylphenidate resides primarily in the d-threo-enantiomer, the ability to distinguish between d-threo- and l-threo-ritalinic acid is crucial for pharmacokinetic and pharmacodynamic studies. tdl.org

Various analytical techniques have been developed and validated for this purpose. High-performance liquid chromatography (HPLC) coupled with UV detection has been utilized, employing chiral stationary phases like alpha1-acid glycoprotein (B1211001) columns to achieve baseline separation of the d- and l-enantiomers. nih.govnih.gov However, the trend is increasingly towards liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its superior sensitivity and specificity. nih.govresearchgate.netjocpr.com These methods allow for the simultaneous quantification of methylphenidate and ritalinic acid enantiomers in various biological samples, including whole blood, plasma, and oral fluid. nih.govresearchgate.netjocpr.com

Recent advancements in sample preparation techniques, such as automated solid-phase extraction and micro-QuEChERS, have further improved the efficiency and throughput of these assays. nih.govresearchgate.net The validation of these methods typically includes assessments of linearity, precision, accuracy, and recovery to ensure reliable and reproducible results. researchgate.net The limits of detection and quantification for these advanced methods are often in the sub-ng/mL range, enabling detailed pharmacokinetic profiling even at low concentrations. nih.gov

| Technique | Typical Limit of Quantification (LOQ) | Advantages | Disadvantages |

|---|---|---|---|

| Chiral HPLC-UV | ng/mL range | Good separation factor. nih.gov | Lower sensitivity compared to MS methods. |

| LC-MS/MS | sub-ng/mL to low ng/mL range nih.gov | High sensitivity and specificity. | Potential for matrix effects. |

| GC-MS | ng/mL range | Good separation and detection. nih.gov | May require derivatization. |

Advanced Modeling Techniques in Pharmacokinetic-Pharmacodynamic Research

Advanced modeling techniques are increasingly being applied to understand the complex pharmacokinetics of methylphenidate and its metabolites, including this compound. These models help to quantify interindividual variability and identify factors that influence drug disposition.

Multivariate Regression Analysis for Confounding Factors Affecting Metabolite Disposition

Multivariate regression analysis is a powerful tool for identifying factors that influence the disposition of methylphenidate and the formation of its metabolites. Population pharmacokinetic (PopPK) models often incorporate multivariate analyses to examine the impact of covariates such as body weight, age, and genetic polymorphisms on pharmacokinetic parameters. For example, body weight has been shown to influence the exposure to d-methylphenidate. nih.gov Genetic variants in the CES1 gene, which encodes the enzyme responsible for methylphenidate hydrolysis, have also been identified as significant predictors of methylphenidate plasma concentrations. nih.gov By including these factors in a multivariate model, their independent effects on the formation and elimination of this compound can be quantified, leading to a better understanding of the sources of interindividual variability in metabolic profiles.

Application in Quantitative Structure-Activity Relationship (QSAR) Studies related to Methylphenidate Analogues and their Metabolism

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net In the context of methylphenidate, QSAR studies have primarily focused on understanding the structural requirements for binding to the dopamine (B1211576) transporter (DAT). nih.govresearchgate.net These studies have revealed that modifications to the phenyl ring of methylphenidate analogues can significantly impact their DAT binding affinity. nih.govresearchgate.net For example, the addition of electron-withdrawing groups at the 3' or 4' positions of the phenyl ring tends to improve binding affinity, while bulky substituents at the 2' position are detrimental. nih.gov

While these QSAR models have been developed for DAT binding, they have indirect implications for metabolism. The same structural features that influence binding to the DAT may also affect the interaction of methylphenidate analogues with metabolizing enzymes like CES1. By understanding how structural modifications alter the physicochemical properties of the molecule, it may be possible to predict how these changes will influence the rate and stereoselectivity of metabolism to the corresponding ritalinic acid analogues. Future QSAR studies could be specifically designed to model the interaction of methylphenidate analogues with CES1, thereby providing a tool to predict the metabolic fate of novel compounds.

Methodological Considerations for Ensuring Data Reproducibility in Ritalinic Acid Research

Ensuring the reproducibility of data in ritalinic acid research is fundamental for the reliable interpretation of pharmacokinetic and toxicological studies. This requires careful attention to several methodological aspects, from sample collection and handling to the validation of analytical methods.

A critical consideration is the stability of methylphenidate and ritalinic acid in biological samples. Methylphenidate is susceptible to hydrolysis, which can lead to an artificial increase in ritalinic acid concentrations post-collection. Therefore, appropriate sample handling and storage conditions, such as immediate cooling and freezing, are essential. tdl.org

The validation of analytical methods according to established guidelines is another cornerstone of data reproducibility. nih.govijrpr.com This includes a thorough evaluation of:

Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically assessed at both the intra-day and inter-day levels.

Accuracy: The closeness of the test results obtained by the method to the true value.

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Recovery: The efficiency of the extraction procedure.

Matrix Effects: The influence of other components in the biological matrix on the ionization of the analyte, which is particularly relevant for mass spectrometry-based methods.

The use of stable isotope-labeled internal standards is a common strategy to compensate for variability in sample preparation and to minimize matrix effects, thereby improving the accuracy and reproducibility of the assay. nih.gov Adherence to these rigorous validation parameters ensures that data generated across different laboratories and studies are comparable and reliable.

Q & A

Q. What analytical methods are recommended for characterizing the stereochemical purity of L-threo-Ritalinic Acid in experimental samples?

High-performance liquid chromatography (HPLC) coupled with chiral stationary phases or nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are standard methods. These techniques differentiate enantiomers by exploiting spatial arrangements of hydrogen and carbon nuclei, ensuring accurate quantification of stereoisomeric impurities. Reference standards with defined stereochemistry (e.g., d,this compound-D10.HCl) should be used for calibration .

Q. How can researchers validate the stability of this compound under varying experimental conditions (e.g., pH, temperature)?

Accelerated stability studies using forced degradation protocols (e.g., exposure to acidic/alkaline solutions, heat, or light) followed by mass spectrometry (MS) or infrared (IR) spectroscopy can identify degradation products. Statistical analysis of degradation kinetics (e.g., Arrhenius plots) quantifies stability thresholds. Ensure method reproducibility by triplicate testing and adherence to ICH guidelines .

Advanced Research Questions

Q. What experimental designs are optimal for investigating the dopamine transporter (DAT) binding kinetics of this compound in neuropharmacological studies?

Radioligand displacement assays (e.g., using [³H]mazindol) in rat striatal synaptosomes quantify DAT affinity. Competitive binding curves (logarithmic concentration-response) paired with nonlinear regression analysis (e.g., Cheng-Prusoff equation) determine IC₅₀ values. Validate specificity via parallel testing against non-DAT targets (e.g., serotonin transporters) to exclude off-site interactions .

Q. How can contradictory data on the conformational flexibility of this compound in solution-phase reactions be resolved?

Molecular dynamics (MD) simulations with explicit solvent models (e.g., water or methanol) predict preferred conformers. Pair computational results with experimental validation via X-ray crystallography (solid-state) and rotating-frame Overhauser effect spectroscopy (ROESY) for solution-state analysis. Discrepancies may arise from solvent polarity or ionic strength effects, necessitating multivariate statistical analysis .

Q. What strategies mitigate batch-to-batch variability in synthetic protocols for this compound derivatives?

Implement quality-by-design (QbD) frameworks to identify critical process parameters (CPPs) such as reaction temperature, catalyst loading, and purification steps. Use design-of-experiments (DoE) approaches (e.g., factorial designs) to optimize synthetic yields and purity. Analytical comparability studies (e.g., LC-MS/MS and differential scanning calorimetry) ensure consistency across batches .

Methodological Guidance for Data Analysis

Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile differences. Incorporate parameters like tissue permeability, protein binding, and metabolic clearance rates. Validate models using in vivo microdialysis data from rodent studies. Sensitivity analysis identifies variables (e.g., hepatic metabolism) contributing to mismatches .

Q. What statistical frameworks are appropriate for analyzing dose-dependent neurobehavioral effects of this compound?

Mixed-effects models (e.g., repeated-measures ANOVA) account for intra-subject variability in longitudinal studies. Non-linear dose-response curves (e.g., sigmoidal Emax models) quantify EC₅₀ values. Adjust for multiple comparisons (e.g., Bonferroni correction) to reduce Type I errors in hypothesis testing .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical compliance when studying this compound in animal models of addiction?

Adhere to ARRIVE guidelines for experimental design and reporting. Obtain institutional animal care committee approvals (IACUC) and include sham controls to distinguish pharmacological effects from procedural stress. Transparently report attrition rates and adverse events in publications .

Q. What metadata standards enhance the reproducibility of this compound research data?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw datasets (e.g., HPLC chromatograms, binding assay results) in repositories like Zenodo or Figshare with detailed metadata (e.g., instrument settings, solvent lot numbers). Use standardized ontologies (e.g., ChEBI for chemical identifiers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.